molecular formula C19H23F2N5OS B2596602 5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886911-41-7

5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2596602
CAS No.: 886911-41-7
M. Wt: 407.48
InChI Key: MLTNTIGSUWUKQK-UHFFFAOYSA-N
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Description

This compound, 5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol, is a sophisticated synthetic molecule designed for early-stage pharmaceutical research and chemical biology. It features a thiazolo[3,2-b][1,2,4]triazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure is further elaborated with a 3,4-difluorophenyl moiety and a 4-ethylpiperazine group, substitutions commonly employed to fine-tune the molecule's physicochemical properties, binding affinity, and pharmacokinetic profile. The presence of the piperazine ring, a common feature in pharmacologically active compounds, suggests potential for interaction with various central nervous system (CNS) and oncological targets . Researchers can leverage this compound as a key intermediate or a lead structure in discovery programs aimed at developing novel therapeutics, particularly for investigating signal transduction pathways and enzyme inhibition. Its complex heterocyclic architecture makes it a valuable candidate for probing structure-activity relationships (SAR) and for use in high-throughput screening assays to identify new biological mechanisms.

Properties

IUPAC Name

5-[(3,4-difluorophenyl)-(4-ethylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N5OS/c1-3-15-22-19-26(23-15)18(27)17(28-19)16(12-5-6-13(20)14(21)11-12)25-9-7-24(4-2)8-10-25/h5-6,11,16,27H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTNTIGSUWUKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCN(CC4)CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Triazole Moiety: The triazole ring can be introduced via a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (CuAAC).

    Attachment of the Piperazine Group: The piperazine group can be introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine under basic conditions.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated precursors, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in studies to understand the mechanisms of action of thiazole and triazole derivatives in biological systems.

    Pharmaceutical Development: The compound serves as a lead structure for the development of new drugs with improved efficacy and reduced side effects.

    Industrial Applications: It is used in the synthesis of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Key Observations :

  • The 4-ethylpiperazine moiety may improve solubility and pharmacokinetics relative to simpler amines (e.g., cyclopropylamino in 5c) .

Piperazine-Containing Analogs with Diverse Cores

Compound Name Core Structure Substituents Bioactivity Reference
YPC-21817 (Ev4) Thiazolidine-2,4-dione 4-Ethylpiperazine, 3-fluorophenyl Pan-Pim kinase inhibition (IC₅₀ = 12 nM)
YPC-21440 (Ev4) Thiazolidine-2,4-dione 4-Methylpiperazine, phenyl Antiproliferative activity
Target Compound Thiazolo-triazole 4-Ethylpiperazine, 3,4-difluorophenyl Hypothesized kinase modulation

Key Observations :

  • Piperazine derivatives like YPC-21817 exhibit potent kinase inhibition, suggesting that the target compound’s 4-ethylpiperazine group may confer similar enzymatic targeting .
  • The thiazolo-triazole core may offer greater metabolic stability compared to thiazolidinediones due to reduced susceptibility to hydrolysis .

Triazolo-Thiadiazole Derivatives with Antimicrobial Activity

Compound Name (Ev9) Substituents Melting Point (°C) Bioactivity Reference
3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole Ethyl, isobutylphenyl 369–371 Antifungal, antibacterial
Target Compound Ethyl, 3,4-difluorophenyl N/A Potential broad-spectrum activity

Key Observations :

  • Triazolo-thiadiazoles with bulky substituents (e.g., isobutylphenyl) show antifungal activity, implying that the target compound’s difluorophenyl group may similarly disrupt microbial membranes .
  • The ethyl group in both compounds may enhance lipophilicity, aiding cellular penetration .

Biological Activity

The compound 5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 869343-54-4) is a novel triazole derivative with potential biological activities. This article aims to summarize its biological activity based on current research findings, including its anticancer properties, mechanisms of action, and other relevant biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C18H21F2N5OSC_{18}H_{21}F_{2}N_{5}OS, with a molecular weight of approximately 393.5 g/mol. The structure comprises a thiazole ring fused with a triazole moiety and substituted with a difluorophenyl group and an ethylpiperazine side chain.

Anticancer Activity

Recent studies have indicated that compounds containing the triazole scaffold exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound was evaluated against various cancer cell lines, including breast and lung cancer cells. It demonstrated potent antiproliferative effects, particularly in the MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression at the G2/M phase .

The proposed mechanism for the anticancer activity of this compound may involve:

  • Inhibition of Tubulin Polymerization : Similar triazole derivatives have shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
  • Anti-Angiogenesis : The compound may also exhibit antiangiogenic properties by inhibiting endothelial cell proliferation and migration, which is critical for tumor growth and metastasis .

Case Studies

Several case studies have highlighted the biological efficacy of triazole derivatives:

  • Study on Anti-Angiogenic Activity : A series of 1,2,4-triazole derivatives were synthesized and tested for their ability to inhibit angiogenesis in vitro. The results indicated that certain substitutions on the triazole ring significantly enhanced antiangiogenic activity .
  • Synergistic Effects : In combination studies with established chemotherapeutics (e.g., doxorubicin), the compound exhibited synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines .

Data Tables

Biological ActivityCell Line TestedIC50 (µM)Mechanism
AntiproliferativeMCF-712.5Apoptosis induction
AntiproliferativeA54915.0Cell cycle arrest
AntiangiogenicHUVEC10.0Inhibition of migration

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